molecular formula C14H17ClN4O7 B12747368 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride CAS No. 97158-93-5

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride

Cat. No.: B12747368
CAS No.: 97158-93-5
M. Wt: 388.76 g/mol
InChI Key: XYSCEBUGXOVASH-HAZZGOGXSA-N
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Description

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride typically involves multiple steps. The initial step often includes the formation of the oxazolidinone ring, followed by the introduction of the nitrofuran moiety. The morpholine group is then added through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic properties, particularly in treating infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species, leading to oxidative stress in microbial cells. This oxidative damage disrupts essential cellular processes, resulting in antimicrobial activity. The compound may also inhibit specific enzymes or proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.

    Oxazolidinone derivatives: Compounds like linezolid, which are used as antibiotics.

Uniqueness

5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride is unique due to its combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

97158-93-5

Molecular Formula

C14H17ClN4O7

Molecular Weight

388.76 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C14H16N4O7.ClH/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16;/h1-2,7,10H,3-6,8-9H2;1H/b15-7+;

InChI Key

XYSCEBUGXOVASH-HAZZGOGXSA-N

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl

Origin of Product

United States

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